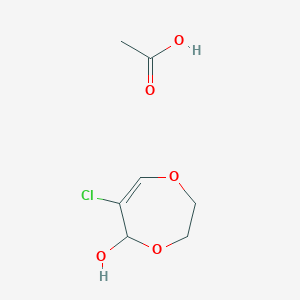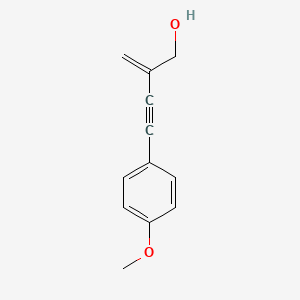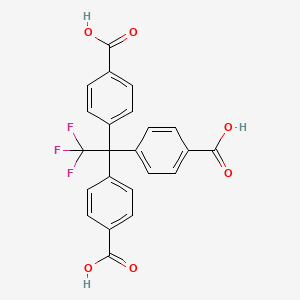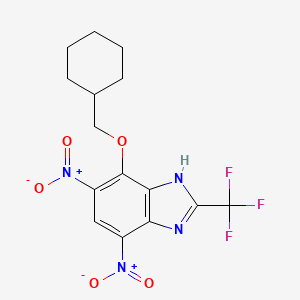
acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol is a compound that combines the properties of acetic acid and a chlorinated dioxepin derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the chlorinated moiety, potentially leading to the formation of less reactive compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol involves its interaction with specific molecular targets and pathways. The chlorine atom and the dioxepin ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol: This compound lacks the acetic acid moiety but shares the dioxepin structure.
Acetic acid derivatives: Compounds like acetic acid;3,5-dihydro-2H-1,4-dioxepin-5-ol, which lack the chlorine atom, can be compared to highlight the effects of chlorination.
Uniqueness
Acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol is unique due to the presence of both the acetic acid and chlorinated dioxepin moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61207-77-0 |
|---|---|
Formule moléculaire |
C7H11ClO5 |
Poids moléculaire |
210.61 g/mol |
Nom IUPAC |
acetic acid;6-chloro-3,5-dihydro-2H-1,4-dioxepin-5-ol |
InChI |
InChI=1S/C5H7ClO3.C2H4O2/c6-4-3-8-1-2-9-5(4)7;1-2(3)4/h3,5,7H,1-2H2;1H3,(H,3,4) |
Clé InChI |
BUCMQZLLOTWTJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1COC(C(=CO1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)




![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)





![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)

